molecular formula C19H17ClN2O B2652654 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-31-8

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B2652654
CAS No.: 438486-31-8
M. Wt: 324.81
InChI Key: KUZVAYMCVZZHIQ-UHFFFAOYSA-N
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Description

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic compound that belongs to the class of oxazinoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazine ring and substituted with a chloro group and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Oxazine Ring: The oxazine ring can be introduced by reacting the quinoline derivative with an appropriate aldehyde and an amine under acidic or basic conditions.

    Substitution Reactions: The chloro and phenylethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to an amine or alcohol derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi by targeting the enzyme COQ7 . This inhibition leads to a shortage of ubiquinone, disrupting the respiratory chain and redox balance in the parasite, ultimately causing its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the ubiquinone synthesis pathway in Trypanosoma cruzi highlights its potential as a therapeutic agent for Chagas disease .

Properties

IUPAC Name

6-chloro-3-(1-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13(14-6-3-2-4-7-14)22-11-15-10-17(20)16-8-5-9-21-18(16)19(15)23-12-22/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZVAYMCVZZHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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